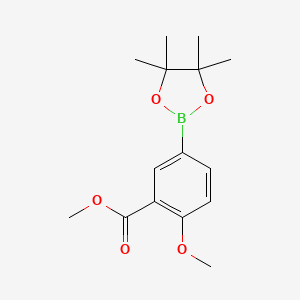

2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯

描述

“Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic intermediate with borate groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has high stability and low toxicity . It has a molecular weight of 249.11 . It is moisture sensitive and should be stored away from oxidizing agents .科学研究应用

聚合物合成

该化合物用于合成新型共聚物,特别是基于苯并噻二唑和富电子芳烃单元的共聚物。 这些共聚物具有独特的光学和电化学性质,使其适用于材料科学的各种应用 .

药物化学

在药物化学中,该化合物用作制备药物和化学中间体的中间体。 其硼酸酯和磺酰胺基团使其成为药物设计和合成的宝贵组成部分 .

硼化反应

它用于硼化反应,特别是在钯催化剂存在下,烷基苯的苄基C-H键上形成频哪醇苄基硼酸酯。 该反应对于创建含有硼基团的化合物至关重要,这些化合物在有机合成和药物化学中很重要 .

氢硼化反应

该化合物还用于过渡金属催化的烷基或芳基炔烃和烯烃的氢硼化反应。 这些反应是有机合成的基础,导致形成各种硼酸酯 .

亲核反应

它作为一种有机中间体,可以进行亲核反应,这对于构建有机化学和药物研究中的复杂分子至关重要 .

酰胺化反应

作用机制

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .

Mode of Action

Boronic acids and their derivatives are known to interact with various biological targets through covalent bonding . They can form reversible covalent complexes with proteins, enzymes, and other biological macromolecules, which can lead to changes in their function .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers can have various applications in optical and electrochemical devices .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The use of boronic acids and their derivatives in the synthesis of pharmaceuticals and fine chemicals suggests that they can have a wide range of effects depending on the specific context of their use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of boronic acids and their derivatives . .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(18-5)11(9-10)13(17)19-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOAPDUENFGHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

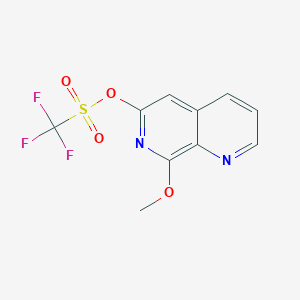

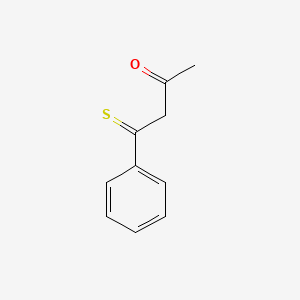

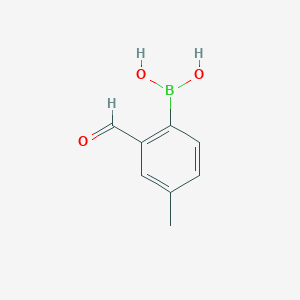

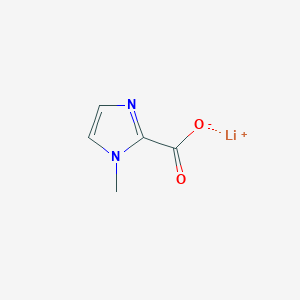

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B1646992.png)

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1647045.png)

![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1647050.png)